Tributyl(4-methylpenta-1,4-dien-1-YL)stannane
Description
Tributyl(4-methylpenta-1,4-dien-1-YL)stannane is an organotin compound characterized by a tributyltin core (Sn(C4H9)3) linked to a 4-methylpenta-1,4-dien-1-yl substituent. Organotin compounds are widely utilized in organic synthesis, catalysis, and materials science due to their unique reactivity, particularly in cross-coupling and radical reactions . However, detailed physicochemical and toxicological data for this specific compound remain sparse in publicly available literature.
Properties
CAS No. |
794517-29-6 |
|---|---|
Molecular Formula |
C18H36Sn |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
tributyl(4-methylpenta-1,4-dienyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-4-5-6(2)3;3*1-3-4-2;/h1,4H,2,5H2,3H3;3*1,3-4H2,2H3; |
InChI Key |
ZYGGCRAHNBUOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with 4-methylpenta-1,4-dien-1-yl halide under inert conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism by which tributyl(4-methylpenta-1,4-dien-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new chemical bonds. The compound can also participate in radical reactions, where the tin atom stabilizes the radical intermediate, allowing for controlled reactions.
Comparison with Similar Compounds
Physicochemical Properties
*Estimated based on structural components: Tributyltin (Sn(C4H9)3) and a 4-methylpenta-1,4-dien-1-yl group (C6H7).
Structural and Functional Differences
- Organotin vs. Nitrogen/Sulfur Heterocycles: The target compound’s tin center contrasts with the nitrogen-rich heterocycles in Compound 15a (pyrimido oxazin, piperazinyl) and the sulfur-containing diazepan in . Tin confers electrophilic character, enabling ligand exchange or radical initiation, while nitrogen/sulfur groups enhance hydrogen-bonding and pharmacological activity .
- Conjugated Diene vs. Aromatic Systems : The 4-methylpenta-1,4-dien-1-yl group in the target compound offers π-electron density for cycloaddition, whereas the aromatic tert-butyl-phenyl and methoxy groups in analogs stabilize planar structures for drug-receptor interactions .
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